molecular formula C5H8F2O2 B6236924 (4,4-difluorooxolan-3-yl)methanol CAS No. 1780169-27-8

(4,4-difluorooxolan-3-yl)methanol

Cat. No.: B6236924
CAS No.: 1780169-27-8
M. Wt: 138.11 g/mol
InChI Key: MAKUNRZRYFBPOI-UHFFFAOYSA-N
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Description

(4,4-Difluorooxolan-3-yl)methanol is a chemical compound with the molecular formula C5H8F2O2. It is characterized by the presence of a difluorinated oxolane ring attached to a methanol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-difluorooxolan-3-yl)methanol typically involves the difluoromethylation of oxolane derivatives. One common method includes the reaction of oxolane with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(4,4-Difluorooxolan-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated aldehydes or acids, while reduction can produce various alcohols .

Scientific Research Applications

(4,4-Difluorooxolan-3-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,4-difluorooxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,4-Difluorooxolan-3-yl)methanol is unique due to its difluoromethyl group, which imparts specific chemical and physical properties. This makes it valuable in applications requiring high stability, reactivity, and specific interactions with biological targets .

Properties

CAS No.

1780169-27-8

Molecular Formula

C5H8F2O2

Molecular Weight

138.11 g/mol

IUPAC Name

(4,4-difluorooxolan-3-yl)methanol

InChI

InChI=1S/C5H8F2O2/c6-5(7)3-9-2-4(5)1-8/h4,8H,1-3H2

InChI Key

MAKUNRZRYFBPOI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)(F)F)CO

Purity

95

Origin of Product

United States

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